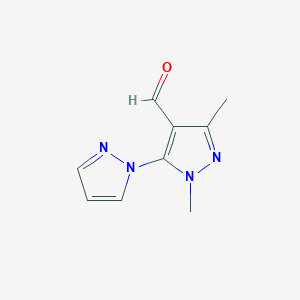
1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring structure Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1,3-dimethyl-5-pyrazolone with appropriate reagents. One common method involves the chlorination of 1,3-dimethyl-5-pyrazolone followed by acylation with suitable aldehydes . The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, its antitumor activity is attributed to the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.
1,3-Dimethyl-5-pyrazolone: A precursor in the synthesis of 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde.
5-Amino-pyrazoles: Known for their versatility in synthesizing various heterocyclic compounds.
Uniqueness
This compound stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7-8(6-14)9(12(2)11-7)13-5-3-4-10-13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCMVFGOABSGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

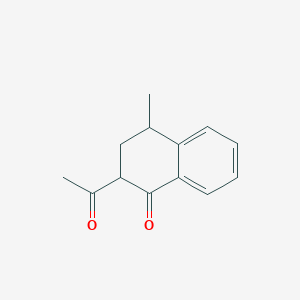



![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)
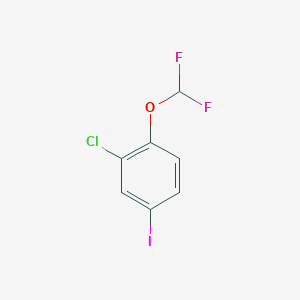
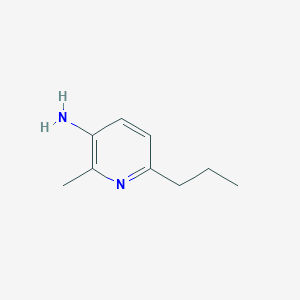
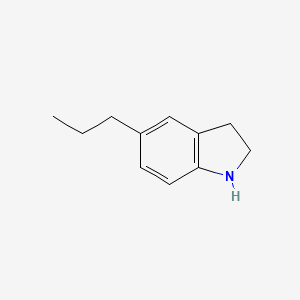
![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)

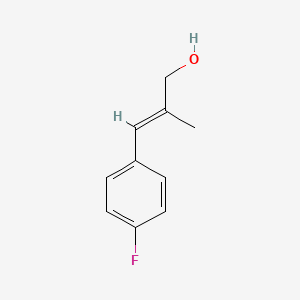
![Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13070039.png)
![3-(3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid](/img/structure/B13070046.png)
